molecular formula C18H28N2O4 B5575109 3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-1-yl)carbonyl]-2-methylphenol

3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-1-yl)carbonyl]-2-methylphenol

Cat. No.: B5575109
M. Wt: 336.4 g/mol
InChI Key: IGLRDPYFYIOEJQ-HUUCEWRRSA-N
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Description

3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-1-yl)carbonyl]-2-methylphenol is a useful research compound. Its molecular formula is C18H28N2O4 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.20490738 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition in Humans

A study on the metabolism and disposition of BMS-690514, a compound related to the specified chemical, in humans highlighted its extensive metabolism via multiple pathways. The research found that less than 28% of the administered dose was recovered as the parent drug, suggesting significant metabolic transformation. The compound was well absorbed, with the majority of circulating radioactivity from metabolites rather than the parent compound. The study provides insights into the metabolic fate of similar compounds in clinical settings (Christopher et al., 2010).

Toxicological Investigations

Another aspect of scientific research involves toxicological investigations of compounds related to the specified chemical. For example, studies on 3,4-methylenedioxypyrovalerone (MDPV), a synthetic cathinone, provided comprehensive data on its exposure and quantification in human serum. This research contributes to the understanding of the toxicological profile and human metabolism of psychoactive substances, which could be relevant for assessing the safety and potential risks of related compounds (Grapp et al., 2017).

Pharmacokinetic Study

The pharmacokinetic study of TZT-1027, a cytotoxic dolastatin 10 derivative, in humans aimed to determine its dose-limiting toxicities and maximum tolerated dose. This research sheds light on the pharmacokinetic properties of similar complex molecules, offering valuable information for their clinical application and potential therapeutic use (de Jonge et al., 2005).

Environmental and Occupational Exposure

Research on environmental exposure to organophosphorus and pyrethroid pesticides in children highlights the significance of assessing and managing the risks associated with chemical exposure. Similar methodologies can be applied to study the environmental impact and human exposure levels of the specified chemical compound and its derivatives (Babina et al., 2012).

Human Exposure to Endocrine Disruptors

Studies on the occurrence and human exposure of phenol and paraben concentrations relate to the broader context of understanding how widespread use of industrial and consumer products can lead to human exposure to potentially harmful chemicals. These findings are crucial for evaluating the health implications of long-term exposure to similar compounds and developing appropriate regulatory policies (Watkins et al., 2015).

Properties

IUPAC Name

[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-13-16(5-4-6-17(13)22)18(23)20-10-14(15(11-20)12-21)9-19(2)7-8-24-3/h4-6,14-15,21-22H,7-12H2,1-3H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLRDPYFYIOEJQ-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)N2CC(C(C2)CO)CN(C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N2C[C@H]([C@H](C2)CO)CN(C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.